molecular formula C24H18FN5O2 B5346360 4-(4-fluorophenyl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine

4-(4-fluorophenyl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine

Cat. No.: B5346360
M. Wt: 427.4 g/mol
InChI Key: OTFDOAQIYKSQAL-NTFVMDSBSA-N
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Description

4-(4-fluorophenyl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with fluorophenyl, nitrophenyl, and phenyl groups

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O2/c1-16(17-9-13-21(14-10-17)30(31)32)28-29-24-26-22(18-5-3-2-4-6-18)15-23(27-24)19-7-11-20(25)12-8-19/h2-15H,1H3,(H,26,27,29)/b28-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFDOAQIYKSQAL-NTFVMDSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CC(=N1)C2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=NC(=CC(=N1)C2=CC=C(C=C2)F)C3=CC=CC=C3)/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl, nitrophenyl, and phenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The fluorophenyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(4-fluorophenyl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole
  • 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde

Uniqueness

Compared to similar compounds, 4-(4-fluorophenyl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine stands out due to its unique combination of substituents on the pyrimidine core

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